[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride
Overview
Description
Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HClcyclopropyl(pyridin-3-yl)methylamine dihydrochloride. It is a derivative of cyclopropylamine and pyridine, featuring a cyclopropyl group attached to a pyridin-3-ylmethyl moiety, which is further substituted with a methylamine group and two hydrochloride ionscyclopropyl(pyridin-3-yl)methylamine dihydrochloride. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride typically begins with cyclopropylamine and pyridine-3-carboxaldehydecyclopropyl(pyridin-3-yl)methylamine dihydrochloride.
Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of cyclopropylamine with pyridine-3-carboxaldehyde, followed by reduction to form the corresponding aminecyclopropyl(pyridin-3-yl)methylamine dihydrochloride.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatographycyclopropyl(pyridin-3-yl)methylamine dihydrochloride.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Cyclopropylamine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Cyclopropyl(pyridin-3-yl)methyl](methyl)amine dihydrochloride is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopropylamine derivatives, pyridine derivatives, and amine compounds.
Uniqueness: Its specific structural features and reactivity profile distinguish it from other compounds in its class.
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-10(8-4-5-8)9-3-2-6-12-7-9;;/h2-3,6-8,10-11H,4-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMZACYRLDGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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